molecular formula C14H11ClFN3O3 B4592081 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B4592081
M. Wt: 323.70 g/mol
InChI Key: YAZYJGWOUSFHDP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C14H11ClFN3O3 and its molecular weight is 323.70 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea is 323.0472971 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Research highlights the diverse chemical reactivity and potential for synthesizing complex molecules. For instance, urea derivatives are synthesized through various methods, offering pathways for creating functionalized compounds with potential applications in material science, pharmaceuticals, and agrochemicals. A notable example involves the synthesis of urea derivatives via carbamate intermediates, showcasing the versatility of urea compounds in chemical synthesis and the development of novel materials and drugs (Olma, Ermert, & Coenen, 2006).

Biological Activity

Urea derivatives exhibit a range of biological activities, including antifungal properties and plant growth regulation. For example, certain urea compounds have shown fungitoxic action against agricultural pathogens, indicating their potential as antifungal agents in crop protection (Mishra, Singh, & Wahab, 2000). Furthermore, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been identified for their cytokinin-like activity, influencing plant morphogenesis and offering insights into agricultural applications (Ricci & Bertoletti, 2009).

Environmental Implications

The environmental impact of urea derivatives, particularly in relation to nitrogen fertilization and emissions, has been extensively studied. Research on urease inhibitors, for instance, demonstrates the potential to reduce emissions of ammonia and nitrous oxide from agricultural soils, thereby mitigating environmental pollution and enhancing the efficiency of nitrogen use in farming (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Advanced Materials and Applications

The structural and binding properties of urea derivatives have been explored for their potential in designing new materials and sensors. Studies on crystal engineering and the metal ion-binding properties of uridine and related compounds suggest applications in materials science, including the development of sensors and the synthesis of new crystalline materials with specific optical or electronic properties (George, Nangia, Lam, Mak, & Nicoud, 2004).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O3/c1-8-12(3-2-4-13(8)19(21)22)18-14(20)17-9-5-6-11(16)10(15)7-9/h2-7H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYJGWOUSFHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.